BT-11 is a small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2) [, , , ]. LANCL2 is a membrane receptor implicated in regulating immune responses and metabolic processes, particularly in the differentiation and function of regulatory T cells (Tregs) [, ]. BT-11 exhibits its effects by binding to and activating LANCL2 [, , , ], influencing downstream signaling pathways involved in immune regulation and cellular metabolism [].
BT-11 is classified as a therapeutic agent targeting the LANCL2 receptor. It was derived from the analog of NSC61610, identified through virtual screening techniques aimed at finding effective ligands that can regulate inflammatory processes in IBD. The compound's efficacy has been demonstrated in various preclinical studies, particularly in mouse models of IBD, where it significantly reduced inflammation and improved disease outcomes .
The synthesis of BT-11 involves several key steps designed to produce a compound that effectively binds to LANCL2. The process typically includes:
BT-11’s molecular structure is characterized by its ability to interact specifically with LANCL2. Detailed structural analysis includes:
The structural integrity of BT-11 has been confirmed through various spectroscopic methods, ensuring that it retains its functional capabilities post-synthesis .
BT-11 participates in several chemical reactions relevant to its mechanism of action:
These reactions illustrate BT-11's multifaceted role in modulating immune responses and metabolic processes within the gastrointestinal tract.
The mechanism of action for BT-11 involves several interconnected pathways:
This comprehensive mechanism underscores BT-11's potential as an innovative therapeutic strategy for managing IBD.
BT-11 exhibits several notable physical and chemical properties:
These properties play a significant role in determining the compound's effectiveness and safety profile during therapeutic applications .
BT-11 holds significant promise in various scientific applications:
Lanthionine synthetase C-like 2 (LANCL2) has emerged as a promising therapeutic target for inflammatory bowel disease due to its dual role in modulating inflammatory responses and metabolic pathways. This ubiquitously expressed receptor is particularly abundant in gut epithelial cells, CD4+ T cells, and phagocytes. LANCL2 activation triggers a signaling cascade involving adenylate cyclase activation, increased intracellular cAMP, and protein kinase A (PKA) phosphorylation. This pathway ultimately suppresses the production of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-17) while promoting anti-inflammatory mediators like IL-10 [1] [2]. Crucially, IBD patients exhibit dysregulated LANCL2 expression in inflamed intestinal mucosa, making this pathway pharmacologically tractable. Unlike current biologics that systemically suppress immunity, LANCL2's gut-restricted action offers potential for localized efficacy with minimal systemic impact [5] [8].
BT-11 (chemical name: piperazine-1,4-diylbis((6-(1H-benzo[d]imidazo-2-y)pyridin-2-yl)methanone) is a first-in-class, orally active, gut-restricted small molecule therapeutic specifically designed to target LANCL2. With a molecular weight of 528.56 g/mol (C₃₀H₂₄N₈O₂) and CAS number 1912399-75-7, BT-11 binds LANCL2 with a dissociation constant (Kd) of 7.7 µM [6] [7]. Its bis(benzimidazolylaryl) structure was optimized from the parent compound CID247228 (NSC61610) through structure-activity relationship studies to enhance binding affinity, metabolic stability, and gut restriction. BT-11 demonstrates minimal systemic absorption (<10% bioavailability) with fecal concentrations approximately 6,000-fold higher than plasma levels after oral administration, aligning with its design as a locally acting therapeutic [5] [8]. This pharmacological profile positions BT-11 as a mechanistically distinct alternative to existing IBD therapeutics that broadly suppress immunity.
BT-11's development originated from virtual screening of compound libraries against a homology model of LANCL2, identifying NSC61610 as a lead structure. Medicinal chemistry optimization focused on improving metabolic stability and binding affinity while maintaining gut restriction. Structure-activity relationship studies revealed that introducing piperazine linkers between benzimidazole-pyridine scaffolds enhanced LANCL2 binding and aqueous solubility [10]. Preclinical validation demonstrated BT-11's dose-dependent efficacy across three murine colitis models:
Table 1: Key Milestones in BT-11 Development
Stage | Achievement | Reference |
---|---|---|
Target Identification | LANCL2 validated as therapeutic target for IBD | [1] |
Lead Compound | Virtual screening identifies NSC61610 as LANCL2 binder | [10] |
Structure Optimization | Piperazine linker integration improves binding and stability | [6] |
Preclinical Validation | Efficacy in 3 murine IBD models at 8 mg/kg/day | [2] |
Clinical Translation | Phase I trial completion (NCT# not provided) | [8] |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4